Ethyl 2-mercapto-2-methylpropionate
Overview
Description
Ethyl 2-mercapto-2-methylpropionate is a sulfur-containing organic compound with the molecular formula C6H12O2S. It is known for its clear to pale yellow liquid form and a distinctive meaty, fruity aroma upon dilution . This compound is used primarily as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
Ethyl 2-mercapto-2-methylpropionate is primarily used as a flavoring agent . It is a sulfur-containing flavor compound found in various food products such as wine, Japanese soy sauce, Munster and Camembert cheeses . The primary targets of this compound are the taste receptors in the human body.
Pharmacokinetics
As a flavoring agent, it is generally recognized as safe (GRAS) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating no safety concern at current levels of intake .
Result of Action
The primary result of the action of this compound is the perception of a specific flavor. This compound contributes to the overall flavor profile of the food products in which it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-mercapto-2-methylpropionate can be synthesized through the esterification of 2-mercapto-2-methylpropionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants with a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alcohol under mild reducing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 2-mercapto-2-methylpropionate finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used as a flavoring agent in the food industry, particularly in wines, soy sauce, and cheeses.
Comparison with Similar Compounds
- Ethyl 2-mercaptopropionate
- Methyl 2-mercapto-2-methylpropionate
- Ethyl 3-mercaptopropionate
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to Ethyl 2-mercaptopropionate, it has an additional methyl group, which can influence its reactivity and flavor profile . Mthis compound, on the other hand, has a different ester group, affecting its solubility and volatility .
Properties
IUPAC Name |
ethyl 2-methyl-2-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4-8-5(7)6(2,3)9/h9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGHGCEEJDHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557097 | |
Record name | Ethyl 2-mercapto-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; Meaty fruity aroma upon dilution | |
Record name | Ethyl 2-Mercapto-2-methylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very sparingly soluble in water, Soluble (in ethanol) | |
Record name | Ethyl 2-Mercapto-2-methylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.023 | |
Record name | Ethyl 2-Mercapto-2-methylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33441-50-8 | |
Record name | Ethyl 2-mercapto-2-methylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033441508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-mercapto-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL-2-MERCAPTOISOBUTYRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-MERCAPTO-2-METHYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMU1N2F20B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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